N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is amphoteric in nature, showing both acidic and basic properties . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Tautomerism
The chemical compound N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide is a part of a broader class of compounds that includes sulfonamides, which have diverse applications in scientific research. Below, we explore some specific research applications related to compounds structurally related to or involving key functional groups present in N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide, while adhering to the exclusion criteria specified.
Tautomerism and Crystal Structures
Tautomerism is a significant aspect of the structural chemistry of sulfonamides, which can be distinguished using dispersion-corrected density functional theory (DFT-D) calculations and comparison of calculated and measured 13C solid-state NMR spectra. This approach helps in understanding the crystal structures and molecular dynamics of such compounds, shedding light on the versatility of sulfonamides in forming different tautomeric forms under various conditions (Xiaozhou Li et al., 2014).
Antimicrobial and Antifungal Activities
Sulfonamides bearing the imidazole moiety have shown potential in antimicrobial and antifungal applications. The synthesis of novel chiral and achiral N-substituted benzenesulfonamides and their evaluation for anti-HIV and antifungal activities highlight the compound's potential in therapeutic applications. This research demonstrates the structural versatility and biological relevance of sulfonamides in designing new drugs with specific activities (M. Zareef et al., 2007).
Antiproliferative Agents
The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has been explored for their potential as effective antiproliferative and antimicrobial agents. Incorporating various biologically active moieties into the sulfonamide structure has led to compounds with significant cytotoxic activity against human cell lines, demonstrating the utility of such compounds in cancer research and potential therapeutic applications (Shimaa M. Abd El-Gilil, 2019).
Photodynamic Therapy for Cancer
New benzenesulfonamide derivatives substituted with Schiff base groups have shown remarkable potential in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds make them suitable for Type II mechanisms in PDT, highlighting the role of sulfonamides in developing new photosensitizers for cancer therapy (M. Pişkin et al., 2020).
Catalysis
Imidazole-based sulfonamides have been identified as efficient catalysts in transesterification and acylation reactions, demonstrating their utility in organic synthesis. The use of N-heterocyclic carbene catalysts derived from sulfonamides for mediating reactions involving esters and alcohols at low catalyst loadings and room temperature showcases the chemical versatility and applicability of these compounds in synthetic chemistry (G. Grasa et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c1-12-13(15)3-2-4-14(12)22(19,20)17-6-9-21-10-8-18-7-5-16-11-18/h2-5,7,11,17H,6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHKOZIIFYWMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCOCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide |
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